molecular formula C7H6BrClN4 B13676884 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine

Katalognummer: B13676884
Molekulargewicht: 261.50 g/mol
InChI-Schlüssel: IJBJBOPRRYCDCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is an organic compound with the molecular formula C7H5BrClN3. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. The reaction conditions often require an inert atmosphere (such as nitrogen or argon) and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted imidazo[1,2-b]pyridazines .

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed bioactivity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 6-Chloro-2-methylimidazo[1,2-b]pyridazine
  • 8-Bromo-2-methylimidazo[1,2-b]pyridazine

Uniqueness

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H6BrClN4

Molekulargewicht

261.50 g/mol

IUPAC-Name

8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine

InChI

InChI=1S/C7H6BrClN4/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,10H2,1H3

InChI-Schlüssel

IJBJBOPRRYCDCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.